HIV-1 p24 Antigen Suppression: Comparative Potency of 3-Deazaadenosine Versus Clinical Isolate Baseline
3-Deazaadenosine demonstrates dose-dependent suppression of HIV-1 p24 antigen production in peripheral blood mononuclear cells (PBMCs) infected with clinical isolates . Against HIV-1 isolates A012 and A018, 3-Deazaadenosine achieved IC50 values of 0.15 μM and 0.20 μM, respectively . In comparative studies against paired pre- and post-AZT treatment HIV-1 isolates, 3-deazaadenosine and its analogs showed increased potency (3- to 18-fold) against AZT-resistant strains, distinguishing this class from traditional reverse transcriptase inhibitors [1].
| Evidence Dimension | Inhibition of HIV-1 p24 antigen production |
|---|---|
| Target Compound Data | IC50 = 0.15 μM (isolate A012); IC50 = 0.20 μM (isolate A018) |
| Comparator Or Baseline | Clinical HIV-1 isolates A012 and A018 in PBMCs (no direct comparator compound in this assay, but reference to AZT-resistant isolate comparison) |
| Quantified Difference | 3-Deazaadenosine analogs exhibit 3- to 18-fold increased potency against AZT-resistant HIV-1 strains compared to wild-type or pre-treatment isolates [1]. |
| Conditions | Peripheral blood mononuclear cells (PBMCs) infected with HIV-1 clinical isolates A012 and A018; p24 antigen measured as endpoint. |
Why This Matters
This quantitative antiviral activity at sub-micromolar concentrations, combined with retained or enhanced potency against drug-resistant strains, positions 3-Deazaadenosine as a valuable tool for HIV-1 research where resistance mechanisms are under investigation.
- [1] Mayers DL, et al. Proc Natl Acad Sci USA. 1995;92(1):215-9. PMID: 7816822. View Source
